N-allyl-1-(4-fluorophenyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-1-(4-fluorophenyl)methanimine is an organic compound with the molecular formula C10H10FN. It is a type of imine, which is a functional group containing a carbon-nitrogen double bond. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-allyl-1-(4-fluorophenyl)methanimine can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with allylamine under acidic conditions to form the imine. The reaction typically requires a dehydrating agent to drive the formation of the imine bond. Another method involves the use of palladium-catalyzed asymmetric allylic alkylation, which provides high enantioselectivity and yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-allyl-1-(4-fluorophenyl)methanimine undergoes various chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding nitrile.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The allyl group can undergo substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or organometallic reagents.
Major Products Formed
Oxidation: Formation of 4-fluorobenzonitrile.
Reduction: Formation of N-allyl-4-fluoroaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-allyl-1-(4-fluorophenyl)methanimine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-allyl-1-(4-fluorophenyl)methanimine involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, while the allyl group can undergo electrophilic addition. These interactions can modulate biological pathways and affect cellular functions. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-allyl-1-(3-fluorophenyl)methanimine
- N-allyl-1-(4-chlorophenyl)methanimine
- N-allyl-1-(4-bromophenyl)methanimine
Uniqueness
N-allyl-1-(4-fluorophenyl)methanimine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C10H10FN |
---|---|
Molekulargewicht |
163.19 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-N-prop-2-enylmethanimine |
InChI |
InChI=1S/C10H10FN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6,8H,1,7H2 |
InChI-Schlüssel |
XHXKWCSVVGQDQC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN=CC1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.